molecular formula C22H22N2O3S B2813579 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline CAS No. 1111050-37-3

3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline

Katalognummer B2813579
CAS-Nummer: 1111050-37-3
Molekulargewicht: 394.49
InChI-Schlüssel: ZRWGWHWVIRQYGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the search results do not provide specific details about the molecular structure of "3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline" .


Chemical Reactions Analysis

Chemical reactions involving “3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline” are not specified in the search results .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The search results do not provide specific physical and chemical properties of "3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline" .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline and its derivatives play a significant role in catalysis and synthesis. For example, a study by Murugesan et al. (2016) demonstrated the use of a nanocrystalline titania-based sulfonic acid material in synthesizing pyran derivatives, which included compounds structurally related to 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline (Murugesan, Gengan, & Krishnan, 2016).

Quinoline Derivatives Synthesis

The synthesis of quinoline derivatives, closely related to 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline, has been explored in various studies. For instance, Mekheimer et al. (2008) described the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, involving reactions with 4-methylpiperidine (Mekheimer, Refaey, Sadek, Hameed, Ibrahim, & Shah, 2008).

Chemical Properties and Crystal Structures

The chemical properties and crystal structures of compounds related to 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline have been extensively studied. For example, Parvez et al. (2000) analyzed the crystal structure of a compound containing a similar quinoline structure, providing insights into its chemical behavior (Parvez, Arayne, Sultana, & Siddiqi, 2000).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline have been investigated for their potential therapeutic applications. Ivachtchenko et al. (2015) synthesized a series of 3-(phenylsulfonyl)quinoline derivatives, examining their receptor activity spectrum and finding some compounds with promising properties for treating CNS disorders (Ivachtchenko, Golovina, Kadieva, Mitkin, & Okun, 2015).

Photonic and Electronic Properties

Quinolines and their derivatives, like 3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline, are useful in the preparation of nano and meso-structures with enhanced electronic and photonic properties. A study by Maleki, Rezaei Seresht, and Ebrahimi (2015) highlighted the importance of these compounds in various fields including industrial organic chemistry (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

Safety and Hazards

Information about the safety and hazards of “3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline” is not available in the search results .

Eigenschaften

IUPAC Name

[4-(benzenesulfonyl)quinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-11-13-24(14-12-16)22(25)19-15-23-20-10-6-5-9-18(20)21(19)28(26,27)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWGWHWVIRQYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.